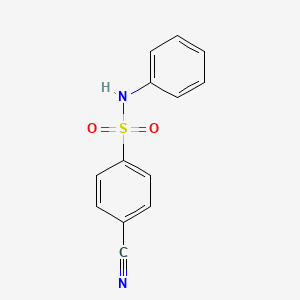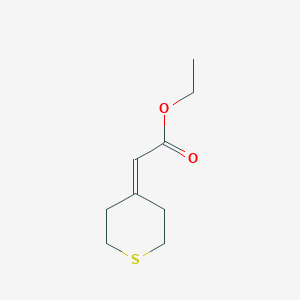
Ethyl 2-(thian-4-ylidene)acetate
Overview
Description
Ethyl 2-(thian-4-ylidene)acetate is a chemical compound with the molecular formula C9H14O2S . It has a molecular weight of 186.27 .
Synthesis Analysis
The synthesis of Ethyl 2-(thian-4-ylidene)acetate involves several steps. One method involves the reaction of tetrahydro thiopyran-4-one with diethylphosphonoethylacetate in DMF/K2CO3 at 80 °C . Another method involves the reaction of diethoxyphosphoryl-acetic acid ethyl ester with sodium hydride in tetrahydrofuran at 20℃ .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(thian-4-ylidene)acetate consists of nine carbon atoms, fourteen hydrogen atoms, two oxygen atoms, and one sulfur atom .
Scientific Research Applications
Corrosion Inhibition
“Ethyl 2-(thian-4-ylidene)acetate” has been found to be effective in inhibiting the corrosion of carbon steel in acidic solutions . The compound’s inhibitory character increases with concentration but is inversely related to temperature . It has been found to be a mixed inhibitor, meaning it can slow down both anodic (oxidation) and cathodic (reduction) reactions involved in corrosion . This makes it a valuable compound in industries where metal corrosion is a concern.
Fluorescence Properties
Derivatives of “Ethyl 2-(thian-4-ylidene)acetate” have been synthesized and found to exhibit solid-state fluorescence . The emission maxima of these compounds in the solid state are located in the range λ 619–641 nm, while in solution, the emission maxima range from λ 392 to 486 nm, depending on the solvent . This property makes these compounds potentially useful in applications such as optical sensors and imaging technologies.
Synthesis of Push-Pull Chromophores
The structure of “Ethyl 2-(thian-4-ylidene)acetate” makes it suitable for use in the synthesis of push-pull chromophores . These structures are used as sensitizers in Grätzel cells , which are a type of solar cell. They are also used in nonlinear optical materials , which have applications in areas like optical switching and data storage.
Chemosensors
Compounds similar to “Ethyl 2-(thian-4-ylidene)acetate” have been found to show chemosensory properties with respect to a number of gaseous amines . This suggests that “Ethyl 2-(thian-4-ylidene)acetate” and its derivatives could potentially be used in the development of chemical sensors for detecting specific gases.
properties
IUPAC Name |
ethyl 2-(thian-4-ylidene)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2S/c1-2-11-9(10)7-8-3-5-12-6-4-8/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKTXUZRZVUZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCSCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(thian-4-ylidene)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



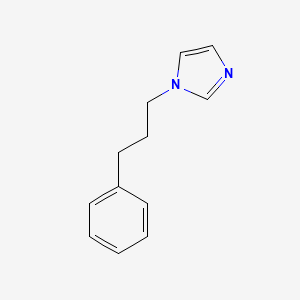
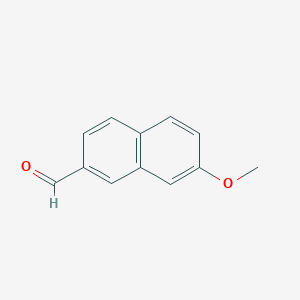

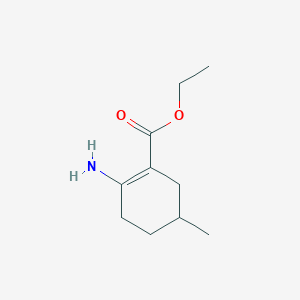
![5-Methylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B3272429.png)
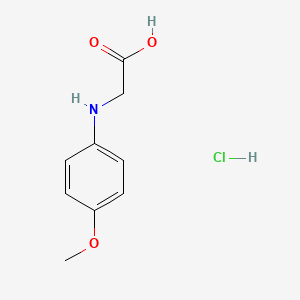
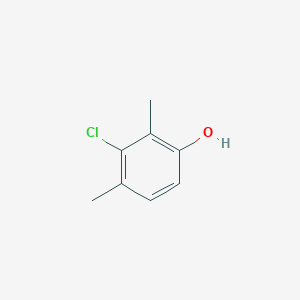




![Ethyl 2-[(1-phenylethyl)amino]acetate](/img/structure/B3272495.png)

